molecular formula C20H30N4O2 B6484095 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2548984-72-9

4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No. B6484095
CAS RN: 2548984-72-9
M. Wt: 358.5 g/mol
InChI Key: ZQFKPGRFFWCNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine (4-TBCP) is a novel heterocyclic compound with a wide range of potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry. It is a unique compound that combines the structural features of both pyrimidines and oxolanes, and has recently been studied for its potential therapeutic and pharmacological properties. In

Scientific Research Applications

4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine has been studied for a range of potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry. In particular, it has been studied for its potential therapeutic and pharmacological properties, as well as its ability to modulate enzyme activity. It has also been investigated for its role in the synthesis of biologically active compounds, such as peptides and peptidomimetics. In addition, it has been studied for its ability to act as a ligand for metal ions, and its potential to act as a catalyst for a range of chemical reactions.

Mechanism of Action

The exact mechanism of action of 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is still not fully understood. However, it is believed that the compound acts as a receptor ligand, binding to specific receptors on the cell surface and modulating their activity. It has also been proposed that this compound may act as a modulator of enzyme activity, by binding to the active site of enzymes and altering their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that the compound has the potential to modulate the activity of enzymes, and to act as a receptor ligand, binding to specific receptors on the cell surface. It has also been suggested that this compound may have the potential to act as an antioxidant, and to reduce inflammation.

Advantages and Limitations for Lab Experiments

4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be produced in large quantities. It also has a wide range of potential applications, and can be used as a ligand for metal ions, as a catalyst for a range of chemical reactions, and as a modulator of enzyme activity.
However, there are also some limitations to using this compound in laboratory experiments. It is not water-soluble, and therefore must be dissolved in an organic solvent before use. In addition, the exact mechanism of action of this compound is still not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

Given the potential applications of 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine, there are a number of future directions for research. These include further investigation of its mechanism of action, and its ability to modulate enzyme activity and act as a receptor ligand. In addition, further research is needed to explore its potential therapeutic and pharmacological properties, as well as its ability to act as an antioxidant and reduce inflammation. Finally, further research is needed to explore its potential applications in the synthesis of biologically active compounds, such as peptides and peptidomimetics.

Synthesis Methods

4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine can be synthesized using a variety of methods, such as the condensation reaction of 4-tert-butyl-2-cyclopropyl-6-hydroxypiperazine (this compound-OH) with an aldehyde or ketone, followed by a cyclization reaction. In this method, the aldehyde or ketone is reacted with this compound-OH in the presence of a base such as sodium hydroxide, and the resulting cyclic product is then isolated and purified. The reaction can also be carried out in the presence of an acid such as hydrochloric acid, and the product can then be purified by recrystallization.

properties

IUPAC Name

[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-20(2,3)16-13-17(22-18(21-16)14-6-7-14)23-8-10-24(11-9-23)19(25)15-5-4-12-26-15/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFKPGRFFWCNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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